molecular formula C15H17NO2 B13505450 rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B13505450
M. Wt: 243.30 g/mol
InChI Key: UORZCPZFZNBVDZ-UHIISALHSA-N
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Description

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique cyclopenta[c]quinoline structure, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One notable method involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium (III) chloride catalysis and microwave irradiation . This method allows for rapid synthesis with isolated yields up to 57% within 3 minutes . Industrial production methods may involve similar catalytic processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:

These compounds share the cyclopenta[c]quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)/t10-,11+,14-/m1/s1

InChI Key

UORZCPZFZNBVDZ-UHIISALHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H]3C=CC[C@@H]3[C@@H](N2)C(=O)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C

Origin of Product

United States

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